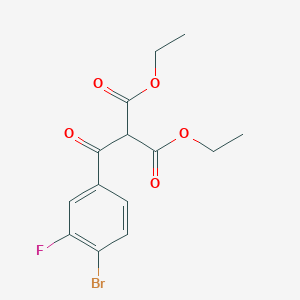

1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

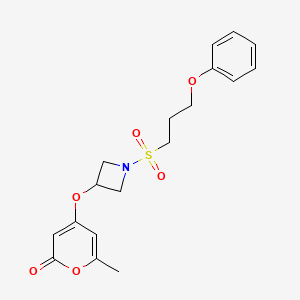

Overview

Description

“1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate” is a chemical compound with the CAS Number: 1432681-52-1 . It has a molecular weight of 361.16 . The compound is typically stored at 4 degrees Celsius and is usually in an oil form .

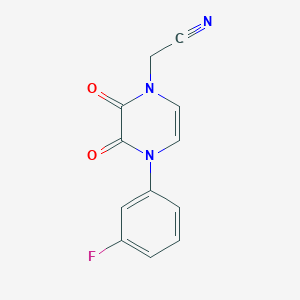

Molecular Structure Analysis

The IUPAC name for this compound is diethyl 2-(4-bromo-2-fluorobenzoyl)malonate . The InChI code for this compound is 1S/C14H14BrFO5/c1-3-20-13(18)11(14(19)21-4-2)12(17)9-6-5-8(15)7-10(9)16/h5-7,11H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 361.16 . It is usually in an oil form . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications

Chemical Reactions and Synthesis

Nucleophilic Reactions of Electron-deficient Pyridone Derivatives : The study by Matsumura, Ariga, and Tohda (1979) investigated the reactions of 1-substituted 3,5-dinitro-4-pyridones with diethyl sodio-3-oxopentanedioate, yielding 1-substituted 3,5-bis(ethoxycarbonyl)-4-pyridones and sodio-1,3-dinitro-2-propane. This research highlights the versatility of reactions involving keto esters and pyridones, which could be relevant for compounds like 1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate (Matsumura, Ariga, & Tohda, 1979).

One-Pot Synthesis Catalyzed by Ionic Liquid : Gong, Fang, Wang, Zhou, and Liu (2009) described a one-pot synthesis of dibenzo[xanthenes], catalyzed by an ionic liquid. This method, characterized by high yields and simplicity, could potentially be applied to the synthesis of derivatives of this compound (Gong et al., 2009).

Material Science and Industrial Applications

Benzoate Plasticizer for Polyvinyl Chloride : Maydanova, Lakeev, Ishalina, and Nikitina (2020) explored the synthesis of a new benzoate plasticizer for polyvinyl chloride based on a 2-ethylhexanol by-product. This research is significant for industrial applications, particularly in the development of plasticizers, which might involve the use of compounds like this compound (Maydanova et al., 2020).

Downstream Processing of Biologically Produced Diols : Xiu and Zeng (2008) reviewed the recovery and purification methods for biologically produced diols like 1,3-propanediol and 2,3-butanediol. Their findings could offer insights into the processing of similar compounds, including this compound (Xiu & Zeng, 2008).

Ruthenium-Catalyzed Hydrohydroxyalkylation : McInturff, Mowat, Waldeck, and Krische (2015) described a ruthenium-catalyzed hydrohydroxyalkylation process for converting vicinal diols to corresponding lactones. This method could be applicable to the modification or synthesis of compounds like this compound (McInturff et al., 2015).

Safety and Hazards

properties

IUPAC Name |

diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrFO5/c1-3-20-13(18)11(14(19)21-4-2)12(17)8-5-6-9(15)10(16)7-8/h5-7,11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFBAFIUHGHMIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC(=C(C=C1)Br)F)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrFO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2727576.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride](/img/structure/B2727579.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2727582.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2727584.png)

![2-{1-[(tert-Butoxy)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid](/img/structure/B2727585.png)